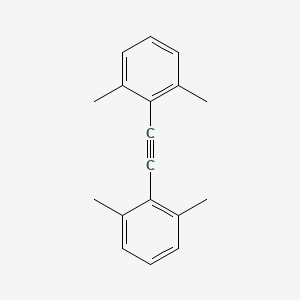
Bis(2,6-dimethylphenyl)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethylphenyl)ethyne: is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethyne (acetylene) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl)ethyne typically involves the coupling of 2,6-dimethylphenyl groups with an ethyne moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dimethylphenyl iodide with ethyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2,6-dimethylphenyl)ethyne can undergo oxidation reactions, typically forming diketone derivatives.
Reduction: Reduction of the ethyne moiety can lead to the formation of Bis(2,6-dimethylphenyl)ethane.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of Bis(2,6-dimethylphenyl)ethane.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,6-dimethylphenyl)ethyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and organic semiconductors. Its ability to undergo various chemical reactions makes it a versatile compound for material science research.
Mecanismo De Acción
The mechanism of action of Bis(2,6-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety and phenyl groups with various reagents. The ethyne moiety can participate in addition reactions, while the phenyl groups can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Bis(2,4-dimethylphenyl)ethyne: Similar structure but with different substitution pattern on the phenyl rings.
Bis(3,5-dimethylphenyl)ethyne: Another isomer with methyl groups at different positions on the phenyl rings.
Bis(2,6-diethylphenyl)ethyne: Similar compound with ethyl groups instead of methyl groups.
Uniqueness: Bis(2,6-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and physical properties. This specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
919988-13-9 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-[2-(2,6-dimethylphenyl)ethynyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-7-5-8-14(2)17(13)11-12-18-15(3)9-6-10-16(18)4/h5-10H,1-4H3 |
Clave InChI |
UAHHACIBZVDQAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C#CC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


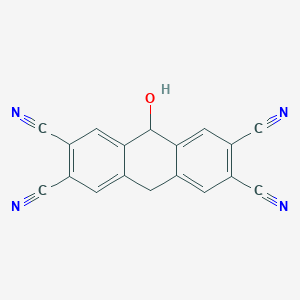
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)

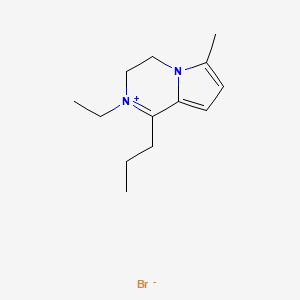

![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
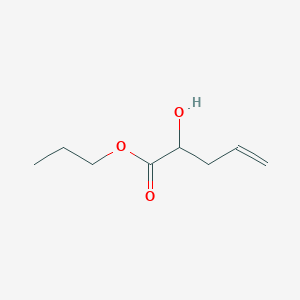
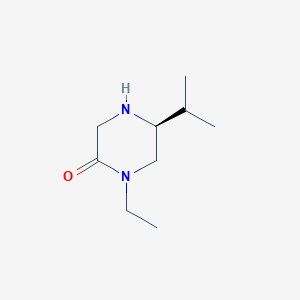
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
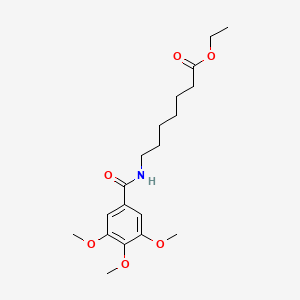
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
